molecular formula C21H26N2O4S B2405526 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide CAS No. 392324-05-9

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide

Cat. No. B2405526
CAS RN: 392324-05-9
M. Wt: 402.51
InChI Key: AULZHZMKTMNTLI-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as "Compound X" and has been found to have various applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Fahim and Shalaby (2019) explored the synthesis of various benzene sulfonamide derivatives, including compounds structurally related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide. These compounds demonstrated significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, showcasing their potential in cancer research (Fahim & Shalaby, 2019).

Inhibition of Carbonic Anhydrase

Ulus et al. (2013) synthesized novel acridine sulfonamide compounds, including derivatives similar to the chemical . These compounds were investigated as inhibitors of carbonic anhydrase, particularly hCA I, II, and VII isoforms. They showed high affinity and inhibition for these isoforms, which is crucial in understanding the drug's potential therapeutic applications (Ulus et al., 2013).

Antimicrobial Activity

Ghorab et al. (2017) researched sulfonamide derivatives, focusing on their antimicrobial properties. The compounds synthesized showed promising activity against various Gram-positive and Gram-negative bacteria, as well as fungal species. This study highlights the potential of sulfonamide derivatives, including this compound, in antimicrobial applications (Ghorab et al., 2017).

Antioxidant Activities

Fatima et al. (2013) synthesized a series of benzene sulfonamide derivatives, including structures similar to the chemical . These compounds exhibited notable antioxidant activities, specifically against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This suggests potential applications in combating oxidative stress-related disorders (Fatima et al., 2013).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15-12-16(2)14-23(13-15)28(25,26)18-10-8-17(9-11-18)21(24)22-19-6-4-5-7-20(19)27-3/h4-11,15-16H,12-14H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULZHZMKTMNTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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